5-Chloroimidazo[1,2-a]quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6ClN3 |
|---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
5-chloroimidazo[1,2-a]quinazoline |
InChI |
InChI=1S/C10H6ClN3/c11-9-7-3-1-2-4-8(7)14-6-5-12-10(14)13-9/h1-6H |
InChI Key |
XVZBRJCAMUJGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=NC=CN23)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Aspects of 5 Chloroimidazo 1,2 a Quinazoline
Reactivity of the Imidazo[1,2-a]quinazoline Nitrogen Atoms
The imidazo[1,2-a]quinazoline scaffold is a nitrogen-rich heterocyclic system, and the reactivity of its constituent nitrogen atoms is a crucial aspect of its chemistry. nih.gov The system contains nitrogen atoms in both the imidazole (B134444) and quinazoline (B50416) portions of the molecule. The lone pair of electrons on the imidazole nitrogen atom can readily participate in chemical reactions, making it a nucleophilic center. mdpi.com This nucleophilicity is often exploited in multicomponent reactions for the synthesis of more complex heterocyclic systems. mdpi.com
Role of the 5-Chloro Substituent in Directing Chemical Reactivity
The chlorine atom at the C-5 position of the imidazo[1,2-a]quinazoline ring system is a key functional group that significantly influences the molecule's reactivity. Its presence provides a handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution at C-5 Position
The C-5 position of the imidazo[1,2-a]quinazoline core is analogous to the C-4 position of the quinazoline ring. The chlorine atom at this position is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is well-documented for 2,4-dichloroquinazoline (B46505) precursors, where regioselective substitution at the 4-position is consistently observed with a wide range of nucleophiles, including anilines, benzylamines, and aliphatic amines. nih.gov This high reactivity is attributed to the electron-withdrawing effect of the ring nitrogens, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.
The chloro group at C-5 is thus an excellent leaving group, allowing for the introduction of various functionalities at this position. This is a common strategy for creating libraries of derivatives for biological screening. For example, in the related imidazo[1,2-c]quinazoline series, substitutions at the 5-position have been explored to modulate biological activity. nih.gov The reaction conditions for these substitutions can vary, but they often proceed under mild conditions, highlighting the activated nature of this position.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Chloroquinazolines
| Precursor | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,4-dichloroquinazolines | Anilines, Amines | iPrOH, reflux | 2-chloro-4-aminoquinazolines | nih.gov |
| 2,4-dichloroquinazolines | Benzylic amines | THF, r.t., 16 h | 2-chloro-4-aminoquinazolines | nih.gov |
This table presents data for analogous chloro-substituted quinazoline and quinoline (B57606) systems to illustrate the general reactivity.
Influence on Electrophilic Aromatic Substitution Patterns
While the C-5 position is activated for nucleophilic attack, the directing effects of the 5-chloro substituent on electrophilic aromatic substitution are also significant. In the parent quinazoline ring, the predicted order of reactivity for electrophilic substitution is C-8 > C-6 > C-5 > C-7. nih.gov However, the fusion of the imidazole ring and the presence of the chloro-substituent modify this pattern.
The imidazo[1,2-a]pyridine (B132010) system, a closely related scaffold, typically undergoes electrophilic substitution at the C-3 position of the imidazole ring. mdpi.com This is due to the high electron density at this position. Therefore, in 5-Chloroimidazo[1,2-a]quinazoline, there is a competition between electrophilic attack on the benzo- part of the quinazoline ring and the imidazole portion. The chlorine atom itself is a deactivating group but directs incoming electrophiles to the ortho and para positions. Given the inherent reactivity of the C-3 position in the imidazole ring, it is a likely site for electrophilic attack, alongside potential substitution at the C-8 position of the quinazoline ring.
Cyclization and Ring-Opening Reactions of Imidazo[1,2-a]quinazolines
The synthesis of the imidazo[1,2-a]quinazoline core itself involves key cyclization reactions. A common and versatile approach involves the construction of the imidazole ring onto a pre-existing quinazoline framework. nih.gov For the isomeric imidazo[1,2-c]quinazolines, syntheses often rely on copper-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reactions. acs.orgnih.gov These reactions form the crucial C-C bond that closes the final ring of the fused system.
Alternative synthetic strategies can involve the cyclization of appropriately substituted imidazoles. For instance, derivatives of 2-(2-aminophenyl)-1H-imidazole can undergo cyclization with reagents like carbon disulfide to form the quinazoline ring, yielding imidazo[1,2-c]quinazoline-5-thiol. nih.gov Enzymatic methods, such as using baker's yeast, have also been reported for the double cyclization of precursors to form imidazo-fused quinazolinones. rsc.org
Table 2: Examples of Cyclization Reactions to Form Imidazo[1,2-c]quinazoline Scaffolds
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(2-bromophenyl)-1H-imidazole, azoles | CuI, K₂CO₃, then Cu(OAc)₂·H₂O | Imidazo[1,2-c]quinazolines | 40-70% | acs.orgnih.gov |
| 2-(2-aminophenyl)-imidazole derivative, CS₂ | KOH, EtOH | Imidazo[1,2-c]quinazoline-5-thiol | - | nih.gov |
This table shows data for the synthesis of the isomeric imidazo[1,2-c]quinazoline system to illustrate relevant cyclization strategies.
Ring-opening reactions of the imidazo[1,2-a]quinazoline system are less common but conceivable under specific conditions. Studies on related heterocycles, such as imidazo[1,5-a]quinolines, have shown that ring-opening can be achieved under photoredox conditions to yield synthetically useful products. rsc.org Similarly, 2-imidazolines can undergo ring-opening, indicating that the imidazole portion of the fused system could be susceptible to cleavage under certain reductive or hydrolytic conditions. researchgate.net
Reaction Mechanisms of Key Synthetic Steps
Understanding the reaction mechanisms underlying the synthesis of the imidazo[1,2-a]quinazoline skeleton is vital for optimizing reaction conditions and designing new synthetic routes.
One of the key synthetic approaches involves the reaction of a 2-aminoimidazole derivative with a suitable precursor to form the quinazoline ring. The mechanism for the formation of related imidazo[1,2-a]pyrimidines has been investigated through quantum chemical calculations, which suggest that the initial formation of an intermediate through Michael addition is a critical step, followed by subsequent cyclization. beilstein-journals.org
In the synthesis of imidazo[1,2-c]quinazolines via copper catalysis, the mechanism involves an initial Ullmann-type C-N coupling between a 2-(2-bromophenyl)-1H-imidazole and an azole. acs.orgnih.gov This is followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction, where the copper catalyst facilitates the formation of a new C-C or C-N bond to complete the quinazoline ring system. acs.orgnih.gov
For the synthesis of quinazoline N-oxides from ketoximes, a proposed mechanism involves Rh(III)-catalyzed C-H activation and amidation to form an intermediate, which then undergoes a Zn(II)-catalyzed cyclization and condensation to furnish the final product. snnu.edu.cn While this leads to a different final product, the principles of metal-catalyzed C-H activation and subsequent cyclization are relevant to the construction of complex heterocyclic systems like imidazo[1,2-a]quinazolines.
The mechanism for the crucial SNAr reaction at the C-5 position proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient C-5 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized by the electron-withdrawing nitrogen atoms of the quinazoline ring. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The regioselectivity for attack at C-5 (analogous to C-4 in quinazolines) over other positions is well-established and is a cornerstone of quinazoline chemistry. nih.gov
Structure Activity Relationship Sar Investigations for Imidazo 1,2 a Quinazoline Derivatives
Systemic Analysis of Substituent Effects on Biological Response
The biological response of imidazo[1,2-a]quinazoline derivatives is highly sensitive to the nature and position of various substituents on the fused ring system.
While specific studies focusing exclusively on 5-chloroimidazo[1,2-a]quinazoline are limited, the broader impact of halogenation on the quinazoline (B50416) core is a recurrent theme in SAR studies. Halogens, owing to their electronic and steric properties, can significantly modulate a molecule's potency, selectivity, and pharmacokinetic properties.
In studies on related quinazolinone-based hybrids, it was found that halogenated phenyl substituents at the 2-position, particularly those with a fluoro group, resulted in more potent urease inhibitory activity. nih.gov Similarly, research into 4(3H)-quinazolinone analogs identified compounds with a 6-iodo substitution as active anticancer agents. mdpi.com For quinazoline derivatives designed as HER2 inhibitors, substituents at the C-6 position were found to be crucial in determining selectivity over EGFR. nih.gov These findings collectively suggest that the position and nature of the halogen on the quinazoline ring are critical determinants of biological activity, although direct evidence for the specific role of a chlorine atom at C-5 on the imidazo[1,2-a]quinazoline scaffold requires further dedicated investigation.
The fusion or attachment of additional heterocyclic moieties to the imidazo[1,2-a]quinazoline scaffold is a common strategy to enhance or modulate biological activity.
For instance, a series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors for cancer therapy. nih.govmdpi.com In this design, the imidazo[1,2-a]pyridine (B132010) unit was considered a key pharmacodynamic group, contributing significantly to the anticancer effects. mdpi.com
In the context of antimicrobial agents, studies on the isomeric imidazo[1,2-c]quinazoline system have shown that fusing additional azole rings, such as 1,2,4-triazole (B32235) and indole (B1671886), to benzimidazo[1,2-c]quinazolines results in compounds with promising antibacterial and antifungal activities. nih.govresearchgate.net The nature of the substituent on the imidazole (B134444) ring also plays a role; aryl substitutions at the C4 and C5 positions have been explored to generate a library of derivatives with varying antimicrobial profiles. acs.org
The table below summarizes the effect of different side chains on the anticancer activity of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives against various cancer cell lines.
| Compound | Side Chain (R) | HCC827 IC₅₀ (μM) | A549 IC₅₀ (μM) | SH-SY5Y IC₅₀ (μM) | HEL IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
| 13k | Cyclopropyl (B3062369) | 0.09 | 0.17 | 0.11 | 0.29 | 0.43 |
| 10a | - | >10 | >10 | >10 | >10 | >10 |
Data sourced from a study on PI3Kα inhibitors, highlighting that a cyclopropyl side chain in compound 13k leads to the most potent activity across multiple cell lines compared to the unsubstituted compound 10a. mdpi.com
Positional Isomerism and its Impact on Pharmacological Properties
Positional isomerism within the fused heterocyclic system has a profound impact on the pharmacological properties of these compounds. A key example is the comparison between imidazo[1,2-c]quinazoline and benzimidazo[1,2-c]quinazoline (B3050141) derivatives.
A study that synthesized and evaluated both scaffolds for antimicrobial activity found that benzimidazo[1,2-c]quinazolines generally exhibited superior antibacterial and antifungal effects compared to their imidazo[1,2-c]quinazoline counterparts. nih.gov Among the most active compounds, those featuring a benzimidazole (B57391) ring fused with a 1,2,4-triazole or indole showed the most promising minimum inhibitory concentration (MIC) values. nih.govresearchgate.net This indicates that the addition of the benzene (B151609) ring in the benzimidazole moiety contributes favorably to the antimicrobial pharmacophore.
This highlights that even subtle changes in the arrangement of the heterocyclic rings can lead to significant differences in biological outcomes, a critical consideration in the rational design of new derivatives. rsc.org
| Scaffold | Fused Azole | Antibacterial MIC (μg/mL) | Antifungal MIC (μg/mL) |
| Benzimidazo[1,2-c]quinazoline | 1,2,4-Triazole (8ga) | 4-8 | 8 |
| Benzimidazo[1,2-c]quinazoline | Indole (8gc) | 4-8 | 8-16 |
| Imidazo[1,2-c]quinazoline | Varied | Generally higher than Benzimidazo derivatives | Generally higher than Benzimidazo derivatives |
This table compares the antimicrobial activity of different fused quinazoline derivatives, demonstrating the superior potency of the benzimidazo[1,2-c]quinazoline scaffold. nih.govresearchgate.net
Identification of Key Pharmacophoric Elements within the Imidazo[1,2-a]quinazoline Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the imidazo[1,2-a]quinazoline scaffold, several key pharmacophoric elements have been identified for different therapeutic targets.
For PI3Kα Inhibition: SAR analysis of a series of PI3Kα inhibitors identified the 4-aminoquinazoline moiety as the main critical pharmacophore responsible for the inhibitory activity. nih.gov This core structure was retained as the basic scaffold for further optimization. nih.gov
For EGFR Inhibition: In a study of novel imidazo[1,2-a]quinazolines as EGFR tyrosine kinase (TK) inhibitors, the entire fused imidazo[1,2-a]quinazoline ring system was considered the core pharmacophore. nih.gov Molecular docking studies showed that this scaffold interacts with key residues in the EGFR active site. Further derivatization of this core led to compounds with potent anti-proliferative activities. nih.gov
For Anticancer Activity (General): The imidazo[1,2-a]pyridine group has been identified as a key pharmacodynamic group when attached to the quinazoline core, effectively inhibiting the growth of cancer cells. mdpi.com
Strategies for Rational Design and Optimization of Imidazo[1,2-a]quinazoline Analogues based on SAR
The insights gained from SAR studies are instrumental in the rational design and optimization of new imidazo[1,2-a]quinazoline analogues with improved efficacy and selectivity.
Pharmacophore Fusion: One successful strategy involves a pharmacophore fusion approach. For example, by retaining the critical 4-aminoquinazoline moiety (identified as a key pharmacophore for PI3Kα inhibition) and introducing an imidazo[1,2-a]pyridine group (a known pharmacodynamic group for PI3Kα inhibitors), researchers were able to design and synthesize a new series of highly potent anticancer agents. mdpi.comnih.gov
Scaffold Hopping and Bioisosteric Replacement: Another strategy involves replacing parts of a known inhibitor with a bioisosteric equivalent. The quinazoline ring, for instance, is considered a bioisostere of the quinoline (B57606) ring. This principle was used to design a new series of 4,6-disubstituted quinazoline derivatives as PI3K inhibitors by replacing the quinoline-based core of an existing inhibitor. nih.gov
Systematic Substituent Modification: Based on initial SAR findings, new analogues are rationally designed by modifying substituents at key positions. For example, after identifying the imidazo[1,2-a]quinazoline core as a potent EGFR inhibitor, researchers synthesized a series of derivatives with various substitutions to explore the chemical space and improve activity. nih.gov This allows for the fine-tuning of the molecule's properties to achieve optimal target engagement and biological response.
Molecular Mechanisms of Action and Biological Target Identification
Investigation of Enzyme Inhibition Profiles
Derivatives of the imidazo[1,2-a]quinazoline and related quinazoline (B50416) structures have been systematically evaluated against a panel of enzymes, demonstrating significant inhibitory activity against several important kinase and hydrolase families.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov Consequently, PI3Kα has emerged as a major target for anticancer drug development. nih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized, leveraging the known pharmacodynamic properties of the imidazo[1,2-a]pyridine (B132010) group found in other PI3Kα inhibitors. nih.gov
Among the synthesized compounds, one derivative, designated as 13k , demonstrated particularly potent inhibition of PI3Kα with an IC50 value of 1.94 nM. This compound also exhibited significant anticancer activity against a range of tumor cell lines, inducing cell cycle arrest at the G2/M phase and promoting apoptosis in HCC827 cells. nih.gov These findings underscore the potential of the imidazo-quinazoline scaffold as a basis for developing highly potent and selective PI3Kα inhibitors. nih.gov
Table 1: PI3Kα Inhibition by Imidazoquinazoline Derivative
| Compound | Target | IC50 (nM) | Cellular Effect |
|---|---|---|---|
| 13k | PI3Kα | 1.94 | G2/M cell cycle arrest and apoptosis in HCC827 cells |
α-Glucosidase inhibitors are an established class of therapeutic agents for managing type 2 diabetes mellitus. In the search for novel inhibitors with improved properties, two series of substituted imidazo[1,2-c]quinazolines were synthesized and evaluated for their inhibitory activity against Saccharomyces cerevisiae α-glucosidase. nih.gov
Many of these compounds displayed excellent to remarkable inhibitory potency when compared to the standard drug, acarbose. nih.gov Further mechanistic studies, including kinetic analysis, circular dichroism, and fluorescence quenching measurements, revealed that these compounds can alter the secondary structure of the α-glucosidase enzyme, leading to its inhibition. nih.govnih.gov Specifically, studies on related quinazolinone derivatives, CQ (2-(4-chlorophenyl)-quinazolin-4(3H)-one) and BQ (2-(4-bromophenyl)-quinazolin-4(3H)-one), showed they inhibit α-glucosidase in a reversible, non-competitive manner by forming an inhibitor-enzyme complex. nih.gov
Table 2: α-Glucosidase Inhibition by Quinazolinone Derivatives
| Compound | IC50 (μM) | Inhibition Mechanism |
|---|---|---|
| CQ | 12.5 ± 0.1 | Non-competitive |
| BQ | 15.6 ± 0.2 | Non-competitive |
| Acarbose | (Standard) | Competitive |
The epidermal growth factor receptor (EGFR) is a well-established oncological target, and quinazoline-based compounds like gefitinib (B1684475) and erlotinib (B232) were among the first generation of EGFR kinase inhibitors. nih.govnih.gov Research has continued to explore new quinazoline scaffolds to overcome resistance mutations. A class of imidazo[1,2-a]quinazolines was identified as potent EGFR inhibitors. nih.gov
Two derivatives, 11a and 11b , showed significant anticancer activity against several cancer cell lines, including PC3, HepG2, HeLa, and MDA-MB-231, with IC50 values in the micromolar range. These compounds were found to induce cell cycle arrest at the G0 phase and trigger apoptotic cell death. nih.gov The mechanism of some quinazoline-based inhibitors involves acting as ATP-competitive irreversible inhibitors that form a covalent bond with the Cys797 residue in the EGFR's ATP binding site. nih.gov Others, like the allosteric inhibitor EAI045 , bind to an inactive conformation of EGFR in a pocket adjacent to the ATP site, offering a strategy to overcome resistance. nih.gov
Table 3: Anticancer Activity of Imidazo[1,2-a]quinazoline EGFR Inhibitors
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 11a | PC3, HepG2, HeLa, MDA-MB-231 | Micromolar range |
| 11b | PC3, HepG2, HeLa, MDA-MB-231 | Micromolar range |
| Erlotinib | (Reference) | Micromolar range |
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. Inhibiting PARP is a key therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govnih.gov The quinazolinone scaffold has been extensively investigated as a bioisostere for the phthalazinone core present in established PARP inhibitors like Olaparib. researchgate.netresearchgate.net
A series of quinazoline-2,4(1H,3H)-dione derivatives bearing an N-substituted piperazinone moiety were developed as highly potent PARP-1/2 inhibitors. One compound, Cpd36 , exhibited remarkable enzymatic inhibition with IC50 values of 0.94 nM for PARP-1 and 0.87 nM for PARP-2. nih.gov X-ray crystal structures of this compound bound to PARP-1 and PARP-2 have provided detailed insights into its binding mode, aiding in the development of next-generation inhibitors. nih.gov Other studies have also identified quinazolinone derivatives with potent PARP-1 inhibitory activity, with compounds showing docking scores superior to the reference drug niraparib (B1663559) and IC50 values comparable to Olaparib. researchgate.netrjpbr.com
Table 4: PARP Inhibition by Quinazoline-2,4(1H,3H)-dione Derivative
| Compound | Target | IC50 (nM) |
|---|---|---|
| Cpd36 | PARP-1 | 0.94 |
| PARP-2 | 0.87 | |
| PARP-7 | 0.21 |
The versatility of the quinazoline scaffold extends to the inhibition of other protein kinases involved in cancer signaling. nih.gov For instance, quinazolines have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), specifically CDK4/D1 and CDK2/E. nih.gov An X-ray crystal structure of a quinazoline derivative bound to CDK2 has elucidated the key interactions within the ATP binding pocket, providing a structural basis for its inhibitory activity. nih.gov
Furthermore, a novel class of quinazolinone N-acetohydrazides has been developed, showing significant multi-kinase inhibitory activity. The most potent candidate from this series, compound 16 , demonstrated low micromolar to sub-micromolar inhibition against several key kinases. nih.gov
Table 5: Multi-Kinase Inhibition by Quinazolinone Derivative 16
| Kinase Target | IC50 (μM) |
|---|---|
| VEGRF-2 | 0.29 |
| FGFR-1 | 0.35 |
| BRAF | 0.47 |
| BRAFV600E | 0.30 |
Receptor Ligand Binding and Modulation Studies
Understanding how a compound binds to its target receptor is fundamental to characterizing its mechanism of action. For targets like EGFR, competitive binding assays are essential tools. nih.gov These studies help determine not only the binding affinity but also the specific binding site. For example, second-generation EGFR inhibitors based on the quinazoline scaffold are known to bind to the ATP binding site and form a covalent bond with Cys797. nih.gov
In contrast, allosteric inhibitors like EAI045 bind to a different site on the receptor, specifically a pocket adjacent to the ATP site that is present in the inactive conformation of EGFR. nih.gov This allosteric binding prevents the receptor's activation. Time-resolved competition assays have been developed to more efficiently study these binding kinetics and preferences, using natural ligands like epidermal growth factor (EGF) and competing antibodies to probe the receptor's binding domains. nih.gov Such studies are crucial for designing inhibitors that can overcome resistance mechanisms that arise from mutations in the primary binding site. nih.gov
Angiotensin II Receptor Antagonism
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide angiotensin II (AII) is the primary active component of this system, exerting its effects by binding to specific receptors. nih.govyoutube.com Angiotensin II receptor blockers (ARBs) are a class of drugs that selectively antagonize the action of AII at the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure. nih.govyoutube.com
While direct evidence for 5-Chloroimidazo[1,2-a]quinazoline as an angiotensin II receptor antagonist is not prominently available in the reviewed literature, the broader family of imidazole (B134444) and quinazoline derivatives has been a key area of research in the development of nonpeptide AII receptor antagonists. nih.govnih.gov For instance, certain N-benzylimidazole derivatives were among the first nonpeptide compounds identified to selectively block AII receptors. nih.gov Further chemical modifications of these initial leads resulted in the development of potent and orally active ARBs. nih.gov The general mechanism of these antagonists involves competitive displacement of AII from its binding site on the AT1 receptor. nih.govnih.gov Patents have also been filed for imidazopyridine and imidazolinone derivatives as angiotensin II antagonists, highlighting the importance of the imidazole scaffold in this therapeutic area. google.comgoogle.com Given that the imidazo[1,2-a]quinazoline structure incorporates an imidazole ring fused to a quinazoline core, it is plausible that derivatives of this scaffold could be investigated for similar antagonistic properties at the angiotensin II receptor.
Interactions with Cellular Pathways
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Compounds that can interfere with the cell cycle, leading to its arrest, are valuable as potential anticancer agents. Several quinazoline derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest.
For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been found to induce cell cycle arrest at the G2/M phase in cancer cells. nih.gov This arrest is often a prelude to apoptosis. The mechanism for this G2/M arrest can involve the modulation of key regulatory proteins. In some cases, quinoline (B57606) and benzimidazole (B57391) derivatives have been shown to down-regulate the levels of cyclin B1, CDK1, and CDC25C, while up-regulating tumor suppressor proteins like p53, p21, and p27. nih.gov The cyclin B1/CDK1 complex is a primary driver of the G2/M transition, and its inhibition prevents cells from entering mitosis. nih.gov
In contrast, other quinazoline-based compounds have been observed to cause a non-phase-specific arrest, affecting all phases of the cell cycle simultaneously after a certain period of exposure. nih.gov This suggests that different structural modifications to the quinazoline scaffold can lead to distinct mechanisms of cell cycle interference.
Table 1: Effect of Quinazoline Derivatives on Cell Cycle Regulatory Proteins
| Compound Class | Effect on Cell Cycle | Key Protein Modulations |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines nih.gov | G2/M Arrest | Not specified in the provided abstract |
| Quinoline-benzimidazole derivatives nih.gov | G2/M Arrest | ↓ Cyclin B1, ↓ CDK1, ↓ CDC25C, ↑ p53, ↑ p21, ↑ p27 |
| Lipophilic quinazoline-based analogue nih.gov | Non-phase-specific arrest | Not specified in the provided abstract |
Note: This table is based on findings for related quinazoline derivatives, not specifically this compound.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in tumor cells. The imidazo[1,2-a]quinazoline scaffold and related structures have been associated with the induction of apoptosis through various molecular pathways.
One of the key mechanisms involves the generation of reactive oxygen species (ROS). For instance, novel derivatives of tetrahydrobenzo(g)imidazo[α-1,2]quinolone were found to induce apoptosis in glioblastoma cells through the production of ROS. nih.gov This increase in cellular ROS can trigger a cascade of events leading to cell death.
The induction of apoptosis by these compounds is often dependent on caspases, a family of proteases that execute the apoptotic program. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a common feature. nih.gov Research on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has also demonstrated a dose-dependent induction of apoptosis. nih.gov Furthermore, imidazo[2,1-b] google.comnih.govnih.govthiadiazole–chalcones, another class of related heterocyclic compounds, have been shown to induce apoptosis through the activation of caspase-3 and caspase-8. rsc.org
The apoptotic process can also be regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Some quinoline-benzimidazole derivatives have been found to induce apoptosis by increasing the expression of Bax and decreasing the expression of Bcl-2, thereby shifting the balance towards cell death. nih.gov
Mechanistic Basis for Antimicrobial Activities
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. The quinazoline and imidazoquinazoline scaffolds have shown promise in this area. nih.govacs.orgresearchgate.net
The antimicrobial mechanism of imidazo/benzimidazo[1,2-c]quinazoline (B3050141) derivatives appears to involve disruption of the bacterial cell membrane. nih.govresearchgate.net Studies using techniques like propidium (B1200493) iodide staining have shown that these compounds can cause considerable changes to the cell membrane, which may be a direct cause of cell death or a consequence of other cellular damage. nih.govresearchgate.net The ability of these compounds to penetrate the bacterial membrane is a crucial aspect of their activity. nih.gov
Furthermore, some of these derivatives have been shown to increase the production of ROS within bacterial cells, which can lead to oxidative stress and subsequent cell death. researchgate.net The hydrophobic nature of some triazolo[1,5-a]quinazolinone derivatives is thought to facilitate their passage across biological membranes, enhancing their interaction with intracellular targets. nih.gov The coordination of quinazoline derivatives with metal ions has also been shown to enhance their antimicrobial activity, possibly by improving solubility or interaction with microbial enzymes. orientjchem.org
Table 2: Antimicrobial Activity of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives
| Compound | Target Organism | MIC (μg/mL) |
| 8ga | Escherichia coli, Pseudomonas putida, Salmonella typhi, Bacillus subtilis, Staphylococcus aureus | 4–8 |
| 8gc | Escherichia coli, Pseudomonas putida, Salmonella typhi, Bacillus subtilis, Staphylococcus aureus | 4–8 |
| 8gd | Escherichia coli, Pseudomonas putida, Salmonella typhi, Bacillus subtilis, Staphylococcus aureus | 4–8 |
| 8ga | Aspergillus niger, Candida albicans | 8–16 |
| 8gc | Aspergillus niger, Candida albicans | 8–16 |
| 8gd | Aspergillus niger, Candida albicans | 8–16 |
Source: nih.gov. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.
Anti-inflammatory Action Pathways
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The quinazoline scaffold is present in several compounds with anti-inflammatory properties. mdpi.comnih.gov
One of the key mechanisms by which pyrazolo[1,5-a]quinazolines exert their anti-inflammatory effects is through the inhibition of the nuclear factor κB (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.
Furthermore, these compounds have been predicted and shown to interact with mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase (JNK). nih.gov MAPKs are key components of signaling cascades that regulate inflammatory responses. By inhibiting these kinases, pyrazolo[1,5-a]quinazolines can suppress the production of inflammatory mediators. nih.gov For instance, a 5-chloro-2-methylsulfonyl-triazoloquinazoline has been reported to be a potent anti-inflammatory agent that acts against various inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin (B15479496) E2 (PGE2). mdpi.com
Another target for the anti-inflammatory action of quinazoline-based compounds is the phosphoinositol-3-kinase δ (PI3Kδ), an enzyme involved in immune cell function. mdpi.com
Computational and in Silico Studies on Imidazo 1,2 a Quinazolines
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. ukaazpublications.com This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand, such as a 5-Chloroimidazo[1,2-a]quinazoline derivative, within the active site of a target protein. ukaazpublications.comnih.gov
Elucidation of Binding Modes and Key Intermolecular Contacts
Molecular docking simulations elucidate how quinazoline-based ligands position themselves within the binding pockets of various protein targets. The stability of these complexes is governed by a network of intermolecular interactions.
Hydrogen Bonding and Electrostatic Interactions : Studies on quinazolinone derivatives as inhibitors of Matrix Metalloproteinase-13 (MMP-13) have shown that the quinazolinone skeleton can form crucial hydrogen bonds and electrostatic interactions with key amino acid residues like Ala238, Thr245, and Thr247, which are vital for stabilizing the compound in the receptor. nih.gov
Ionic and Water-Mediated Interactions : In the context of PD-L1 inhibition, molecular docking revealed that the carboxyl group of an amino acid tail on a quinazoline (B50416) derivative forms a strong ionic bond with the ε-NH3+ group of the Lys124 residue. nih.gov Furthermore, molecular dynamics studies have highlighted that nitrogen atoms in the ligand can form water-mediated interactions with residues such as Asn63 of PD-L1, which significantly stabilizes the binding of the compound. nih.gov
Hydrophobic and van der Waals Interactions : The binding of quinazoline-based erlotinib (B232) analogues to Epidermal Growth Factor Receptor (EGFR) mutants is dominated by van der Waals forces over electrostatic interactions. nih.gov Similarly, the affinity of pyrazolo-imidazo-quinazoline compounds for the COVID-19 main protease is significantly influenced by hydrophobic interactions. nih.gov The phenyl ring at the C-2 position of a quinazoline scaffold has been noted to play an important role in forming hydrogen bonds with the target enzyme, thereby enhancing the binding process. nih.gov
Prediction of Binding Affinities and Ranking of Analogues
A primary output of molecular docking is a scoring function that estimates the binding affinity (e.g., in kcal/mol) or inhibition constant (Ki). These scores allow for the ranking of different analogues, prioritizing the most promising candidates for synthesis and biological testing.
For instance, in silico studies of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones against the COVID-19 main protease identified compounds with excellent predicted binding energies, such as -8.77 kcal/mol and -8.73 kcal/mol, which compared favorably to established drugs. nih.gov In another study, novel quinazoline derivatives designed as A2A adenosine (B11128) receptor antagonists demonstrated high affinity, with Ki values in the low nanomolar range. nih.gov This ability to rank compounds based on predicted affinity is a cornerstone of modern drug discovery, allowing researchers to focus resources on molecules with the highest probability of success.
| Compound Class | Target | Predicted/Measured Affinity |
| Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones | COVID-19 Main Protease | -8.77 kcal/mol |
| Quinazoline Derivatives | A2A Adenosine Receptor (hA₂AR) | Ki = 5 nM |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives | PI3Kα | IC₅₀ = 1.94 nM |
| Quinazolinone Schiff base derivatives | MCF-7 cancer cells | Cytotoxic Activity |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the conformational stability of both the ligand and the protein-ligand complex, providing a more accurate picture of the interaction. nih.govnih.gov
Conformational Analysis of the Imidazo[1,2-a]quinazoline Ring System
The three-dimensional shape, or conformation, of the imidazo[1,2-a]quinazoline ring system is critical to its biological activity. X-ray crystallographic analysis, a definitive method for determining molecular structure, has provided key insights. An analysis of 9-Chloro-5,5-dimethyl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazoline revealed that the fused pyrimidine (B1678525) ring adopts a distorted boat conformation. researchgate.net Such studies, along with the structural elucidation of related compounds like 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines, confirm the specific spatial arrangement of these scaffolds, which is essential information for accurate computational modeling. researchgate.netmdpi.com
Protein-Ligand Complex Stability Studies
MD simulations are frequently employed to validate the stability of a ligand-protein complex predicted by docking. researchgate.net A common method involves running a simulation for a set duration (e.g., 50-100 nanoseconds) and analyzing the trajectory. nih.gov
Key metrics used to assess stability include:
Root Mean Square Deviation (RMSD) : This value measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable RMSD plot indicates that the complex has reached equilibrium and remains intact. researchgate.net For example, 50-ns MD simulations of quinazoline analogues bound to EGFR mutants showed that the complexes were tightly packed and stable. nih.gov
Root Mean Square Fluctuation (RMSF) : This metric analyzes the fluctuation of individual residues, indicating the flexibility of different parts of the protein. researchgate.net It can reveal which parts of the protein become more or less rigid upon ligand binding.
These simulations can also reveal more nuanced aspects of binding. Contrary to the traditional view that ligand binding always rigidifies a protein, in silico experiments suggest that binding can sometimes increase the protein's entropy by causing a red-shift in its low-frequency vibrational spectrum, which can be an additional driving force for stabilizing the complex. nih.gov
Quantum-Mechanical Calculations and Electronic Structure Analysis
Quantum-mechanical (QM) calculations provide the most accurate description of a molecule's electronic structure, which ultimately governs its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are used to analyze properties that are beyond the scope of classical molecular mechanics used in docking and MD.
In a study of 1,2-dihydroimidazo[5,1-b]quinazolinediones, time-dependent DFT (TDDFT) calculations were successfully used to determine the absolute configuration of the synthesized enantiomers. researchgate.net QM methods are also foundational to Quantitative Structure-Activity Relationship (QSAR) models, where electronic properties (e.g., electrostatic and hydrophobic fields) are correlated with biological activity. nih.gov For quinazolinone derivatives targeting MMP-13, QSAR models indicated that electrostatic, hydrophobic, and H-bond acceptor fields were the primary influencers of their inhibitory activity. nih.gov These calculations offer deep insights into the charge distribution and orbital energies of the this compound scaffold, helping to explain its observed binding characteristics and guiding further chemical modifications.
Prediction of Electronic Properties and Reactivity
Density Functional Theory (DFT) calculations are frequently employed to elucidate the electronic properties and reactivity of imidazo[1,2-a]quinazoline derivatives. elsevierpure.comresearchgate.net These studies provide insights into the structure-activity relationship (SAR) by analyzing the distribution of electrons within the molecule. researchgate.net
Key electronic properties that are computationally predicted include:
Molecular Electrostatic Potential (MEP) Maps: MEP maps are used to visualize the electronic density and predict how a molecule will interact with other molecules. They identify regions that are rich in electrons (nucleophilic) and regions that are electron-deficient (electrophilic), which are crucial for understanding non-covalent interactions with biological targets.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.
Tolman Electronic Parameter (TEP): For derivatives that can act as ligands, such as N-heterocyclic carbenes, the TEP can be determined using IR spectroscopy of their metal-carbonyl complexes to quantify their electron-donating character. researchgate.net
In a study on imidazo[1,2-a]quinazolines as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, DFT calculations were performed to illustrate the SAR and assess ligand-protein interactions. elsevierpure.comresearchgate.net Similarly, the electronic properties of quinazolin-2-one-based N-heterocyclic carbenes have been determined through spectroscopic evaluation of their metal and chalcogen adducts, supported by DFT calculations to rationalize experimental observations of their reactivity. researchgate.net
Understanding Tautomerism and Isomer Stability
N-heterocyclic compounds like imidazo[1,2-a]quinazolines can exist in different tautomeric forms, which can significantly impact their chemical and biological properties. Computational chemistry provides a powerful means to predict the relative stability of these tautomers.
Quantum chemical calculations are used to determine the most energetically favorable tautomeric and isomeric forms. For instance, studies on related nitrogen-containing heterocyclic systems like dinitrobenzotriazoles have shown that computational methods, such as B3LYP and DLPNO-CCSD(T), can accurately predict which isomer is more stable in the gas phase. mdpi.com These theoretical findings have been confirmed experimentally by X-ray diffraction. mdpi.com The calculations reveal that the relative stability can be substantial, with energy differences of over 30 kJ mol⁻¹ between isomers. mdpi.com This type of analysis is critical for understanding which form of a molecule like this compound would predominate under physiological conditions, thereby influencing its binding to a target receptor. Theoretical calculations suggest that the thermal decomposition of such molecules proceeds via their most stable tautomeric form. mdpi.com
In Silico ADME Prediction and Drug-Likeness Assessment
Before significant resources are invested in the synthesis and biological testing of new chemical entities, in silico methods are used to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties and to assess their "drug-likeness." These predictions help to identify candidates that are more likely to have favorable pharmacokinetic profiles. nih.govresearchgate.net
Several key parameters are evaluated using software platforms like SwissADME and QikProp. asianpubs.orgnih.gov A primary filter is often Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.netresearchgate.net Studies on various quinazoline derivatives show that many fulfill Lipinski's rule. researchgate.netnih.gov
The BOILED-Egg chart, a predictive model available through tools like SwissADME, is used to estimate a molecule's passive gastrointestinal absorption and its ability to penetrate the blood-brain barrier. nih.govmdpi.com For a series of pyrazolo-[1,5-c]quinazolinone derivatives, this model indicated a high probability of gastrointestinal absorption for most of the tested compounds. nih.gov
Below is a table representing typical parameters assessed during the in silico drug-likeness and ADME evaluation of quinazoline-based compounds.
| Parameter | Description | Favorable Range for Drug-Likeness |
| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol |
| LogP | The octanol-water partition coefficient, a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O, N). | < 5 |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O, N). | < 10 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, an indicator of membrane permeability. | < 140 Ų |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | High |
| BBB Permeation | Prediction of the ability to cross the blood-brain barrier. | No/Yes (depending on target) |
| CYP Inhibition | Prediction of inhibition of key cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). | No |
This table is a representative summary based on typical computational drug-likeness assessments. nih.govresearchgate.netmdpi.com
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is a cornerstone of modern drug discovery and has been applied to the imidazo[1,2-a]quinazoline scaffold to find new hit compounds. nih.govscispace.com
There are two primary approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target, which is often determined by X-ray crystallography. Molecular docking simulations are then used to fit candidate ligands into the binding site of the target and estimate the binding affinity. nih.gov For imidazo[1,2-a]quinazolines, SBVS has been used to identify potential inhibitors of targets like EGFR and PI3Kα. nih.govmdpi.comnih.gov The binding energies and interaction modes derived from docking can help prioritize compounds for synthesis and biological evaluation. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules that bind to the target of interest. A "seed" molecule with known activity is used to search for other compounds in a database with similar structural or pharmacophoric features. scispace.com An innovative, pre-competitive virtual screening collaboration utilized this approach to explore an imidazo[1,2-a]pyridine (B132010) hit, rapidly expanding the chemical series and improving its antiparasitic activity. nih.gov
These screening efforts can filter thousands or even millions of compounds down to a manageable number with desirable pharmacokinetic profiles for further testing. nih.gov For example, a virtual screening of 1000 quinazoline derivatives from the PubChem database, filtered by Lipinski's rule and ADME/toxicity predictions, yielded 28 compounds with promising profiles for subsequent docking studies. nih.gov
Analytical and Spectroscopic Characterization of Imidazo 1,2 a Quinazolines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of imidazo[1,2-a]quinazoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.
In the ¹H NMR spectra of imidazo[1,2-a]quinazoline derivatives, the protons of the aromatic rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. nih.govresearchgate.net The specific chemical shifts and coupling constants are influenced by the substitution pattern on the heterocyclic core. For instance, in a series of synthesized imidazo/benzimidazo[1,2-c]quinazolines, the proton signals were observed in distinct regions that allowed for their assignment. nih.gov For a related chloro-substituted imidazo[1,2-c]indolo[1,2-a]quinazoline, specific proton signals were identified, such as a doublet at δ 8.73 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the fused heterocyclic system resonate at characteristic chemical shifts. In a study of imidazo[1,2-c] nih.govrsc.orgresearchgate.nettriazolo[1,5-a]quinazoline, carbon signals were observed in the range of δ 114.6 to 151.2 ppm. nih.gov For a chloro-substituted derivative, the carbon spectrum showed signals corresponding to the aromatic and heterocyclic carbons, with their positions influenced by the presence of the halogen atom. nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | 8.75 (d, J = 8.0 Hz, 1H) | Aromatic Proton |
| ¹H | 8.31 (d, J = 8.3 Hz, 1H) | Aromatic Proton |
| ¹H | 8.05 (s, 1H) | Aromatic Proton |
| ¹H | 7.78 (t, J = 7.6 Hz, 1H) | Aromatic Proton |
| ¹H | 7.69–7.56 (m, 8H) | Aromatic Protons |
| ¹H | 7.33–7.29 (m, 3H) | Aromatic Protons |
| ¹³C | 151.2, 143.8, 142.0, 140.4, 133.2, 131.8, 130.8, 130.7, 129.5, 129.0, 128.5, 128.3, 127.9, 127.7, 127.0, 124.7, 115.5, 114.6 | Aromatic and Heterocyclic Carbons |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of imidazo[1,2-a]quinazoline derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for deducing the molecular formula.
For various synthesized imidazo/benzimidazo[1,2-c]quinazoline (B3050141) derivatives, HRMS (ESI) was used to confirm their molecular formulas. nih.gov For example, the calculated mass for C₂₃H₁₆N₅ ([M+H]⁺) was 362.1400, and the found mass was 362.1400. nih.gov In the case of a chloro-substituted analogue, 11-chloro-1,2-diphenylimidazo[1,2-c]indolo[1,2-a]quinazoline, the calculated mass for C₂₉H₁₉ClN₃ ([M+H]⁺) was 444.1262, with a found mass of 444.1237. nih.gov These precise measurements provide strong evidence for the proposed structures.
The fragmentation patterns observed in the mass spectra can also offer valuable structural information. In the characterization of metabolites of 2-amino-3-methylimidazo[4,5-f]quinoline, a related heterocyclic compound, tandem mass spectrometry (MS/MS) was employed to elucidate the structures of the metabolites based on their characteristic fragmentation pathways. nih.gov
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| 11-Chloro-1,2-diphenylimidazo[1,2-c]indolo[1,2-a]quinazoline | C₂₉H₁₉ClN₃ | 444.1262 | 444.1237 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For imidazo[1,2-a]quinazoline derivatives, IR spectra typically show characteristic absorption bands for aromatic C-H, C=N, and C=C bonds.
In a study of quinazolinone azole derivatives, the IR spectra (KBr) displayed characteristic peaks for aromatic C-H stretching around 3105 cm⁻¹. rsc.org The C=N and aromatic frame vibrations were observed at approximately 1606 cm⁻¹ and 1505 cm⁻¹, respectively. rsc.org The presence of other functional groups would give rise to additional characteristic absorption bands. For instance, quinazoline (B50416) derivatives with a carbonyl group show a strong absorption band for the C=O stretch. nih.gov
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| Ar-H (stretching) | ~3105 |
| C=N (stretching) | ~1606 |
| Aromatic frame (vibrations) | ~1505 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like imidazo[1,2-a]quinazolines. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.
The UV-Vis absorption spectra of quinazoline derivatives typically exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. nih.gov A study on selected quinazoline derivatives in acetonitrile (B52724) showed two main absorption bands: one at shorter wavelengths (240–300 nm) attributed to π → π* transitions in the aromatic ring, and another at longer wavelengths (310–425 nm) due to n → π* transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the quinazoline ring. nih.gov For example, the addition of calf thymus DNA to a solution of a quinazoline-chalcone derivative resulted in changes in the UV-Vis spectrum, indicating an interaction between the molecule and DNA. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method is used to determine the absolute stereochemistry and solid-state conformation of molecules.
For complex heterocyclic systems like quinazolinone derivatives, X-ray crystallography has been used to elucidate their conformational preferences. In a study of quinazolinone-based receptor ligands, the X-ray crystal structure of one analogue revealed an extended conformation with the heteroaromatic rings in an antiperiplanar arrangement. nih.gov In contrast, a less active analogue adopted a folded conformation with a synclinal orientation of the heteroaromatic systems. nih.gov Such studies are crucial for understanding structure-activity relationships. While no specific X-ray crystallographic data for 5-Chloroimidazo[1,2-a]quinazoline was found, this technique would be invaluable for determining its precise solid-state structure.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for imidazo[1,2-a]quinazoline derivatives.
HPLC is a highly efficient method for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method was developed for the determination of a chloro-substituted imidazo[2,1-b]quinazolinone derivative in biological fluids. nih.gov This method utilized a C18 column with UV detection at 254 nm and was shown to be rapid, accurate, and sensitive. nih.gov Such methods are crucial for pharmacokinetic studies and for ensuring the purity of the active compound.
TLC is a simpler and faster technique often used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. For the purification of various heterocyclic compounds, column chromatography on silica (B1680970) gel is frequently used, with TLC employed to identify the fractions containing the desired product. nih.govacs.org
Future Prospects and Research Directions for 5 Chloroimidazo 1,2 a Quinazoline
Development of Novel and Sustainable Synthetic Routes for Imidazo[1,2-a]quinazolines
The synthesis of the imidazo[1,2-a]quinazoline core is a key focus for chemists, with an increasing emphasis on efficiency, cost-effectiveness, and sustainability. Traditional methods are being supplanted by innovative strategies that offer higher yields and milder reaction conditions.
Recent approaches have successfully utilized copper-catalyzed cross-dehydrogenative coupling (CDC) reactions to construct the fused heterocyclic system. acs.org This method avoids harsher reagents and often proceeds in moderate to good yields. acs.orgnih.gov One such strategy involves a copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular CDC reaction, which has been effective in producing a new class of fused quinazolines. nih.gov Researchers have also developed concise and efficient routes using CuI-catalyzed intramolecular N-arylations, starting from readily available materials and achieving excellent yields under mild conditions. researchgate.net
In line with the principles of green chemistry, microwave-assisted one-pot sequential pathways are being developed. rsc.org These methods significantly reduce reaction times and often use environmentally benign solvents. For instance, a microwave-assisted, one-pot synthesis of pyrido-fused imidazo[4,5-c]quinolines has been achieved using low-cost reagents and a green solvent, highlighting a feasible path for the sustainable production of related polyheterocycles. rsc.org Other novel approaches include three-step syntheses from simple starting materials like benzil, which are carried out under user-friendly conditions without expensive catalysts. ut.ac.ir
Future work will likely concentrate on expanding the substrate scope of these novel methods, further reducing catalyst loading, and exploring flow chemistry techniques to enable scalable and continuous production of imidazo[1,2-a]quinazoline derivatives.
Exploration of New Biological Targets and Disease Areas for Therapeutic Intervention (mechanistic focus)
While the anticancer properties of quinazoline-based compounds are well-documented, the imidazo[1,2-a]quinazoline scaffold is being investigated for a variety of other therapeutic applications. nih.govmdpi.com A significant area of emerging research is in metabolic disorders, particularly type 2 diabetes.
Recent studies have identified imidazo[1,2-c]quinazolines as a novel and potent scaffold for α-glucosidase inhibitors. nih.govresearchgate.net This enzyme is a key target for managing postprandial hyperglycemia. The inhibitory mechanism of these compounds has been explored through kinetic analysis and molecular docking, revealing competitive inhibition within the enzyme's active site. nih.govresearchgate.net For example, certain poly-substituted imidazo[1,2-c]quinazolines have demonstrated significantly higher potency than the standard drug, acarbose. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Selected Imidazo[1,2-c]quinazoline Derivatives
| Compound | IC₅₀ (µM) vs. Saccharomyces cerevisiae α-glucosidase | Potency vs. Acarbose (IC₅₀ ≈ 750.0 µM) |
| 11j | 12.44 ± 0.38 | ~60 times more potent |
| 15j | 6.60 ± 0.09 | ~113 times more potent |
Data sourced from multiple studies. nih.govresearchgate.net
Another promising frontier is in neurodegenerative diseases. The complexity of conditions like Alzheimer's disease necessitates multi-target approaches, and the quinazoline (B50416) scaffold is being explored for this purpose. nih.gov Research into related imidazo[1,2-a]pyridine (B132010) derivatives has shown potential for targeting glioblastoma stem cells by inhibiting aldehyde dehydrogenase (ALDH), a novel approach to treating this aggressive brain tumor. uniupo.it The exploration of 5-chloroimidazo[1,2-a]quinazoline and its analogues against novel targets such as ALDH or as dual inhibitors for kinases and other enzymes in cancer and neuroinflammation represents a significant future direction. researchgate.netmdpi.com Furthermore, the antimicrobial and antifungal activities of these scaffolds continue to be an area of interest, with studies showing promising minimum inhibitory concentration (MIC) values against various bacterial and fungal strains. acs.orgnih.gov
Advanced Computational Modeling for Precise Ligand Design and Activity Prediction
Computational chemistry is becoming an indispensable tool in the rational design of novel imidazo[1,2-a]quinazoline-based therapeutics. Molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are routinely employed to predict binding affinities, understand interaction patterns, and guide synthetic efforts. nih.govnih.gov
In the development of α-glucosidase inhibitors, for instance, molecular docking studies have been crucial for elucidating the binding modes of imidazo[1,2-c]quinazolines within the enzyme's active site. nih.gov These studies have revealed key interactions and helped explain the superior activity of certain derivatives, with calculated binding energies significantly better than that of standard drugs like acarbose. nih.gov MD simulations further validate these findings by confirming the stability of ligand-protein complexes over time. nih.govplos.org
For anticancer applications, computational models are used to predict the interaction of quinazoline derivatives with targets like the Epidermal Growth Factor Receptor (EGFR) kinase domain. nih.gov These in silico methods allow for the pre-screening of virtual libraries of compounds, prioritizing those with the highest predicted activity and best drug-likeness properties for synthesis, thereby saving significant time and resources. nih.gov Future research will leverage more sophisticated modeling that can account for protein flexibility, water molecule displacement, and predict potential resistance mutations, leading to the design of more robust and effective inhibitors.
Integration of Cheminformatics and Artificial Intelligence in Scaffold Exploration
The convergence of cheminformatics and artificial intelligence (AI) is set to revolutionize the exploration of the imidazo[1,2-a]quinazoline scaffold. Machine learning (ML) models are being developed to predict biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even potential new therapeutic targets.
One study has already successfully used a machine learning model, trained with specific molecular fingerprints, to predict the α-glucosidase inhibitory activity of novel compounds with reasonable accuracy. researchgate.net This demonstrates the utility of AI in rapidly screening large virtual libraries to identify promising candidates. Computer-Aided Drug Design (CADD) is a foundational element in this process, enabling the creation and analysis of these extensive datasets. plos.org
In the future, AI algorithms will likely be used for de novo drug design, generating entirely new imidazo[1,2-a]quinazoline-based structures optimized for specific biological targets and desired pharmacokinetic profiles. Generative models, coupled with predictive analytics, could explore the vast chemical space around this scaffold more comprehensively than traditional methods, uncovering novel structural motifs with high therapeutic potential. This data-driven approach will accelerate the discovery-to-development pipeline for this versatile class of compounds.
Design of Multi-Target Directed Ligands Based on the Imidazo[1,2-a]quinazoline Scaffold
The "one-molecule, one-target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. plos.org Consequently, the design of Multi-Target Directed Ligands (MTDLs) has emerged as a highly promising strategy. nih.gov The imidazo[1,2-a]quinazoline scaffold is an excellent platform for developing such agents due to its chemical tractability and ability to interact with diverse biological targets.
Significant progress has been made in designing quinazoline derivatives that can simultaneously modulate multiple targets implicated in Alzheimer's disease. One study detailed the rational design of compounds that act as balanced inhibitors of both human cholinesterase (hChE) and human β-secretase (hBACE-1), two key enzymes in Alzheimer's pathology. nih.gov Another approach involves creating dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC), which has shown promise for treating various cancers by targeting two synergistic signaling pathways. researchgate.net
Table 2: Examples of Multi-Targeting Quinazoline-Based Scaffolds
| Scaffold/Derivative | Disease Target | Molecular Targets | Reference |
| Quinazoline Derivative (AV-2) | Alzheimer's Disease | Acetylcholinesterase (AChE), β-secretase (BACE-1) | nih.gov |
| 2,3-dihydroimidazo[1,2-c]quinazoline | Cancer | Phosphoinositide 3-kinase (PI3K), Histone Deacetylase (HDAC) | researchgate.net |
Future research will focus on expanding this MTDL strategy. For the this compound scaffold, this could involve designing single molecules that combine, for example, anticancer activity (e.g., EGFR or PI3K inhibition) with anti-inflammatory properties by also targeting enzymes like COX or cytokines. This holistic approach could lead to more effective therapies that address the complex nature of diseases with fewer side effects than combination therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloroimidazo[1,2-a]quinazoline, and how are reaction conditions optimized for yield and purity?
- Answer: Key methods include:
- Microwave-assisted synthesis using ionic liquid (IL) supports (e.g., [B2(OH)4] as a reductant) to enhance coupling efficiency and reduce reaction time (10–15 minutes), achieving yields up to 75% .
- CuI-catalyzed intramolecular N-arylation , which enables regioselective cyclization under mild conditions (80°C, 12 hours) with yields of 70–85% .
- Metal-free approaches using organic catalysts (e.g., 4,4'-bipyridine) for nitro-group reductions, avoiding transition-metal contamination .
- Optimization involves adjusting catalyst loading (e.g., 10 mol% CuI), solvent polarity, and microwave power to balance yield and purity.
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
- Answer:
- 1H/13C NMR to confirm substituent positions and aromaticity (e.g., δ 7.2–8.5 ppm for imidazole protons) .
- HRMS for exact mass determination (e.g., m/z 257.0467 [M+H]+) .
- LC-MS to monitor reaction progress and detect intermediates .
- X-ray crystallography for derivatives to resolve stereochemical ambiguities (e.g., planar triazolopyridine core) .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Answer:
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) for small-scale isolation .
- Recrystallization from ethanol or DCM/hexane mixtures to remove polar byproducts .
- Ionic liquid-supported synthesis reduces side reactions, simplifying post-reaction purification .
Advanced Research Questions
Q. How can researchers systematically investigate the structure-activity relationships (SAR) of this compound derivatives?
- Answer:
- Substituent variation: Modify the chloro group position (e.g., 5- vs. 7-chloro) and introduce electron-withdrawing/donating groups (e.g., -CF3, -OCH3) to assess impact on bioactivity .
- Biological assays: Test against Trypanosoma cruzi (IC50) and Mycobacterium tuberculosis (MIC) to correlate structural changes with potency .
- Computational docking: Use AutoDock Vina to predict binding affinities to target enzymes (e.g., Trypanothione reductase) .
Q. What methodologies resolve contradictions in reported biological activity data for this compound across studies?
- Answer:
- Cross-validate assays: Compare IC50 values using standardized protocols (e.g., Alamar Blue assay for parasites vs. MTT for mammalian cells) .
- Control variables: Account for differences in parasite strains (e.g., T. b. brucei vs. T. b. rhodesiense) or cell viability assays (e.g., HEK-293 cytotoxicity thresholds) .
- Meta-analysis: Use tools like RevMan to statistically aggregate data from multiple studies and identify outliers .
Q. How do computational modeling approaches enhance understanding of this compound's mechanism of action?
- Answer:
- Molecular docking: Predict binding modes to viral proteases (e.g., SARS-CoV-2 Mpro) with Glide SP scoring .
- MD simulations (GROMACS): Assess ligand-protein complex stability over 100-ns trajectories to validate docking predictions .
- QSAR models: Relate logP values (3.5–5.3) to membrane permeability and bioavailability .
Q. What strategies optimize the regioselectivity of halogenation reactions in imidazoquinazoline derivatives?
- Answer:
- Directing groups: Use -NH2 or -COOH to steer halogenation to the C5 position .
- Catalyst systems: (SIPr)Pd(allyl) enables selective C-H arylation at the imidazole ring with bromobenzene (77% yield) .
- Microwave irradiation: Enhances reaction homogeneity, reducing undesired regioisomers .
Q. How do solvent choice and catalyst systems influence the scalability of synthesis under green chemistry principles?
- Answer:
- Ionic liquids (e.g., [BMIM]BF4): Enable solvent-free conditions, reducing waste and energy consumption .
- Aqueous micellar systems: Improve catalyst recycling (e.g., CuI recovery >90%) and reduce toxicity .
- Microwave dielectric heating: Cuts reaction time from hours to minutes, improving throughput .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
